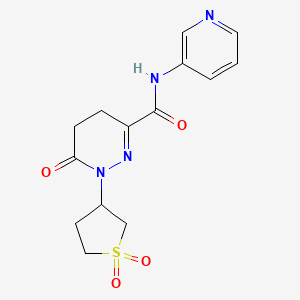![molecular formula C19H15N3O3S2 B11128535 (5Z)-5-(2,3-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11128535.png)
(5Z)-5-(2,3-dimethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that belongs to the class of triazolothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolothiazoles typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the condensation of a 2,3-dimethoxybenzaldehyde derivative with a thiophene-containing precursor, followed by cyclization to form the triazolothiazole core. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, triazolothiazoles are often investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific compound may exhibit similar activities, making it a valuable tool for studying biological processes and developing new therapeutic agents.
Medicine
In medicine, compounds with similar structures have been explored for their potential to treat various diseases, including cancer, infectious diseases, and neurological disorders. The compound’s ability to interact with specific molecular targets could make it a promising candidate for drug development.
Industry
In industry, triazolothiazoles can be used in the development of new materials, such as polymers and coatings, due to their unique electronic and structural properties. They may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiazoles and related heterocyclic structures. Examples include:
- (5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of both triazole and thiazole rings. This combination of structural features can impart unique electronic properties and biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H15N3O3S2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H15N3O3S2/c1-24-14-7-3-5-12(17(14)25-2)11-15-18(23)22-19(27-15)20-16(21-22)9-8-13-6-4-10-26-13/h3-11H,1-2H3/b9-8+,15-11- |
InChI Key |
ZIDZRYOSFVSPEX-NOCYUORASA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B11128452.png)



![4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B11128463.png)
![2-[(4-tert-butylphenoxy)methyl]-1-hexyl-1H-benzimidazole](/img/structure/B11128468.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11128481.png)
![5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11128497.png)
![7-Bromo-1-(4-tert-butylphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128499.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B11128505.png)
![1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128508.png)
![2-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl (2,4,6-trimethylphenoxy)acetate](/img/structure/B11128521.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide](/img/structure/B11128527.png)
![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11128541.png)
